1-BROMO-3,4-DIFLUOROBENZENE-D3
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Overview
Description
1-Bromo-3,4-difluorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-3,4-difluorobenzene. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C6BrD3F2 and a molecular weight of 196.01 g/mol . Deuterium labeling is often employed to study the pharmacokinetics and metabolic profiles of drugs.
Mechanism of Action
Target of Action
1-Bromo-3,4-Difluorobenzene-D3 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium incorporation into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
Deuterium-labeled compounds are often used as tracers in drug development processes, which implies they may be involved in various biochemical pathways .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
As a deuterium-labeled compound, it’s often used as a tracer in drug development processes .
Action Environment
It’s known that the compound is stable under room temperature conditions .
Biochemical Analysis
Biochemical Properties
1-BROMO-3,4-DIFLUOROBENZENE-D3 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes and proteins, facilitating the understanding of enzyme kinetics and protein-ligand interactions. For instance, it has been used to investigate regioselective nucleophilic aromatic substitution reactions . The interactions of this compound with biomolecules are crucial for elucidating the mechanisms of enzyme catalysis and protein function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is observed through changes in metabolic flux and the modulation of signaling pathways. Studies have shown that this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism . These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s deuterium labeling allows for detailed analysis of its binding sites and interactions with enzymes and proteins. This information is critical for understanding how this compound exerts its effects at the molecular level . The compound’s ability to inhibit or activate specific enzymes can lead to significant changes in cellular function and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in therapeutic applications . Understanding the temporal effects of this compound is crucial for optimizing its use in research and clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Studies have shown that there are threshold effects, where a certain dosage is required to observe noticeable changes in biological activity . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its role in biochemical processes. Understanding the metabolic pathways of this compound is essential for elucidating its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The study of this compound’s transport and distribution is crucial for understanding its pharmacokinetics and optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical and pharmacological studies.
Preparation Methods
The synthesis of 1-Bromo-3,4-difluorobenzene-d3 typically involves the bromination of 1,2-difluorobenzene followed by deuterium exchange reactions. The process can be summarized as follows:
Deuterium Exchange: The brominated product is then subjected to deuterium exchange using deuterium oxide (D2O) or other deuterium sources under specific conditions to replace hydrogen atoms with deuterium.
Industrial production methods for this compound are similar but often involve larger scale reactions and more stringent purification processes to ensure high purity and yield.
Chemical Reactions Analysis
1-Bromo-3,4-difluorobenzene-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or lithium aluminum hydride, respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3,4-difluorobenzene-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding metabolic pathways and the effects of deuterium on drug metabolism.
Material Science: Employed in the synthesis of liquid crystals, polymers, and other advanced materials.
Chemical Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
1-Bromo-3,4-difluorobenzene-d3 can be compared with other similar compounds such as:
1-Bromo-2,6-difluorobenzene: Another brominated difluorobenzene used in similar applications but with different substitution patterns.
1-Bromo-3,5-difluorobenzene: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and applications.
1,3-Difluorobenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in tracking and studying complex biochemical processes.
Biological Activity
1-Bromo-3,4-difluorobenzene-D3 is a deuterium-labeled derivative of 1-bromo-3,4-difluorobenzene, where three hydrogen atoms are replaced with deuterium. This modification enhances its utility in various biological and pharmacological studies. The compound is characterized by its unique isotopic labeling, which affects its metabolic pathways and pharmacokinetic profiles, making it a valuable tool in drug development and biochemical research.
The molecular formula of this compound is C6H3BrF2D3, with a molecular weight of approximately 195.01 g/mol. Key physical properties include:
- Melting Point: -4 °C
- Boiling Point: 150-151 °C
- Density: 1.707 g/mL at 25 °C
- Flash Point: 92 °F
These properties indicate its stability and potential for use in various chemical reactions and biological assays.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its effects on enzyme activity and receptor interactions. The presence of bromine and fluorine atoms contributes to its reactivity and ability to modulate biological targets.
Pharmacokinetics and Metabolism
Deuterated compounds like this compound often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This alteration can lead to improved stability and potentially enhanced pharmacokinetic profiles. Studies suggest that the incorporation of deuterium can influence the compound's half-life and bioavailability, making it advantageous in drug design.
Interaction Studies
Research indicates that fluorinated and brominated aromatic compounds can significantly influence enzyme activity and receptor interactions. The unique isotopic labeling with deuterium allows for enhanced tracking of these interactions in complex biological matrices, providing insights into their therapeutic applications.
Table 1: Comparison of Biological Activity with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-2,6-difluorobenzene | C6H4BrF2 | Different substitution pattern affects reactivity |
1-Bromo-3,5-difluorobenzene | C6H4BrF2 | Similar structure but different fluorine positioning |
1,3-Difluorobenzene | C6H4F2 | Lacks the bromine atom; less reactive |
Case Studies
Several studies have highlighted the biological implications of using deuterated compounds in pharmacological research:
- Enzyme Inhibition Studies : Research has shown that this compound acts as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2). This inhibition can affect drug metabolism significantly, leading to altered therapeutic outcomes .
- Receptor Binding Affinity : A study demonstrated that the binding affinity of this compound to specific receptors was enhanced due to the presence of fluorine atoms, which stabilize the interaction through halogen bonding .
- In Vivo Studies : In animal models, the pharmacokinetic profile of deuterated compounds showed prolonged circulation time compared to their non-deuterated versions. This characteristic is particularly beneficial for drugs requiring sustained release.
Properties
CAS No. |
1219799-14-0 |
---|---|
Molecular Formula |
C6H3BrF2 |
Molecular Weight |
196.009 |
IUPAC Name |
1-bromo-2,3,6-trideuterio-4,5-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D |
InChI Key |
YMQPKONILWWJQG-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C=C1Br)F)F |
Synonyms |
1-BROMO-3,4-DIFLUOROBENZENE-D3 |
Origin of Product |
United States |
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